molecular formula C11H15NO B1439553 3-[1-(Dimethylamino)ethyl]benzaldehyde CAS No. 915924-91-3

3-[1-(Dimethylamino)ethyl]benzaldehyde

Cat. No.: B1439553
CAS No.: 915924-91-3
M. Wt: 177.24 g/mol
InChI Key: VVBTYDOIRBJCJZ-UHFFFAOYSA-N
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Description

Positional Isomers

  • 2-[1-(Dimethylamino)ethyl]benzaldehyde : Substituent at position 2 alters electronic effects on the aldehyde group, potentially reducing resonance stabilization.
  • 4-[1-(Dimethylamino)ethyl]benzaldehyde : Substituent at position 4 creates para-directing effects, influencing reactivity in electrophilic aromatic substitution.

Electronic and Steric Effects

  • Ortho effect : The proximity of the dimethylaminoethyl group to the aldehyde in the 3-substituted isomer introduces steric hindrance and through-space electronic interactions, as observed in substituted benzaldehydes.
  • Hybridization : The aldehyde carbon’s sp² hybridization is influenced by adjacent substituents, modulating bond angles and reactivity.
Isomer CAS Number Molecular Weight (g/mol)
This compound 915924-91-3 177.24
2-Chloro-3-[1-(dimethylamino)ethyl]benzaldehyde 211.69
4-[1-(Dimethylamino)ethyl]benzaldehyde 915922-29-1 177.24

Substituents like chlorine or methyl groups alter molecular weight and reactivity, as seen in derivatives.

CAS Registry Number and Cross-Referenced Identifiers

The compound is uniquely identified by its CAS Registry Number 915924-91-3 , which links to authoritative chemical databases:

Identifier Value
CAS Number 915924-91-3
PubChem CID 45791101
DSSTox Substance ID DTXSID70672415
Wikidata ID Q82593488
SMILES CC(C1=CC=CC(=C1)C=O)N(C)C
InChIKey VVBTYDOIRBJCJZ-UHFFFAOYSA-N

These identifiers facilitate cross-referencing across platforms like PubChem, ChemSpider, and regulatory databases. The SMILES string encodes connectivity, while the InChIKey provides a standardized hash for structural uniqueness.

Properties

IUPAC Name

3-[1-(dimethylamino)ethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-5-10(7-11)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBTYDOIRBJCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672415
Record name 3-[1-(Dimethylamino)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-91-3
Record name 3-[1-(Dimethylamino)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of 3-[1-(Methylamino)ethyl]benzaldehyde Intermediate

A widely used approach starts from 3-[1-(methylamino)ethyl]benzaldehyde or its phenol analogs, followed by methylation of the amino group to form the dimethylamino derivative. This methylation is commonly achieved via Eschweiler-Clarke type reactions using formaldehyde and formic acid as reagents.

  • Reagents and Conditions: Formaldehyde (35-40% aqueous solution) and formic acid in molar ratios ranging from 1:1 to 10:1 relative to the amino intermediate.
  • Reaction Temperature: Typically 60-120°C, with 90-100°C preferred for optimal yield.
  • Reaction Time: Around 12 hours under reflux.
  • Post-reaction Workup: Removal of formic acid under reduced pressure (0.01-0.08 MPa, 50-100°C), neutralization with sodium hydroxide solution to pH 8-9, cooling to 0°C to induce crystallization, filtration, and drying with anhydrous sodium or magnesium sulfate.

This method yields the dimethylamino product with high purity (less than 0.05% residual methylamino intermediate) and yields ranging from 65% to 87% depending on specific conditions and scale.

One-Pot Synthesis from m-Hydroxyacetophenone Derivatives

Another approach involves a two-step one-pot synthesis starting from m-hydroxyacetophenone:

  • Step 1: Reaction of m-hydroxyacetophenone with formic acid and N-methylformamide at elevated temperatures (~105-110°C) for several hours (5-24 h) to form 3-[1-(methylamino)ethyl]phenol intermediates.
  • Step 2: Subsequent methylation of the amino group using formaldehyde and formic acid under reflux at ~100°C for 12 hours.
  • Workup: Similar neutralization and crystallization steps as above.

This method achieves overall yields around 65% for the two-step process and allows direct conversion without isolation of intermediates.

Detailed Reaction Conditions and Yields

Step Reactants & Reagents Conditions Yield (%) Notes
1 m-Hydroxyacetophenone + 85% formic acid + N-methylformamide 105-110°C, 5-24 h 75-78 Formation of 3-[1-(methylamino)ethyl]phenol
2 3-[1-(Methylamino)ethyl]phenol + Formaldehyde + Formic acid Reflux, 90-120°C, 12 h 65-87 Eschweiler-Clarke methylation to dimethylamino
Workup Neutralization with NaOH, cooling, crystallization pH 8-9, 0°C - Purification via crystallization and drying

Alternative Synthetic Routes and Considerations

Enzymatic and Reductive Methods

Research also describes enzymatic kinetic resolution of related intermediates and reductive amination strategies involving sodium triacetoxyborohydride and formaldehyde. These methods are more complex and tailored for enantiomerically pure products, often used in rivastigmine synthesis.

Challenges with Toxic and Expensive Reagents

Some synthetic routes use reagents like methyl iodide, titanium isopropoxide, sodium hydride, hydrobromic acid, and sodium cyanoborohydride. These reagents pose safety, environmental, and economic challenges, limiting their large-scale applicability.

Summary of Advantages and Limitations of Methods

Method Advantages Limitations
Eschweiler-Clarke Methylation High yield, mild conditions, simple workup Requires careful control of temperature and pH
One-pot m-Hydroxyacetophenone Avoids isolation of intermediates, scalable Longer reaction times, moderate overall yield
Enzymatic Resolution & Reductive Amination Enantiomeric purity, selective synthesis Complex, costly reagents, multi-step
Use of Toxic Reagents (e.g., methyl iodide) Potentially high reactivity Toxicity, environmental hazard, expensive

Research Findings and Optimization Notes

  • The molar ratio of formaldehyde to formic acid significantly influences the methylation efficiency; ratios between 1:1 and 10:1 are effective.
  • Reaction temperature optimization around 90-100°C balances reaction rate and product stability.
  • Post-reaction neutralization and crystallization at low temperatures (0°C) improve product purity and yield.
  • Under reduced pressure, recovery of formic acid solvent enhances process economy.
  • Avoidance of toxic alkylating agents like methyl iodide improves safety and environmental profile.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Dimethylamino)ethyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-[1-(Dimethylamino)ethyl]benzaldehyde is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Notably, it is involved in the synthesis of drugs that enhance cholinergic activity in the central nervous system. For example, it has been utilized in the preparation of rivastigmine, a drug used for treating Alzheimer's disease and other cognitive disorders .

Table 1: Pharmaceuticals Derived from this compound

Drug NameTarget ConditionMechanism of Action
RivastigmineAlzheimer's DiseaseAcetylcholinesterase inhibitor
Other DMA derivativesVarious neurological disordersModulation of neurotransmitter systems

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for researchers aiming to develop new materials and chemicals. The compound's reactivity allows for functional group modifications that are essential in creating diverse chemical entities .

Case Study: Synthesis of Novel Anticancer Agents
Researchers have reported the use of this compound in synthesizing novel anticancer agents through multi-step organic reactions, demonstrating its importance in drug discovery .

Biochemical Research

The compound also plays a significant role in biochemical research, particularly in studying biological pathways and mechanisms. It aids researchers in understanding cellular processes and drug interactions, making it a valuable tool in pharmacological studies. For instance, studies have shown that derivatives containing the dimethylamine moiety exhibit various pharmacological activities such as antimicrobial and anticancer properties .

Table 2: Biochemical Applications of this compound

ApplicationDescription
Drug Interaction StudiesUnderstanding how drugs interact at the cellular level
Pathway AnalysisInvestigating specific biochemical pathways involved in diseases

Flavor and Fragrance Industry

Beyond pharmaceuticals, this compound is utilized in the flavor and fragrance industry. Its aromatic properties enhance products like perfumes and food additives. The compound's unique scent profile allows formulators to create distinctive fragrances that appeal to consumers .

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations for its fragrance and potential skin benefits. As consumer demand grows for innovative beauty solutions, this compound provides an appealing option for manufacturers looking to differentiate their products .

Mechanism of Action

The mechanism of action of 3-[1-(Dimethylamino)ethyl]benzaldehyde depends on the specific reaction or applicationThe dimethylamino group can also participate in various interactions, such as hydrogen bonding and nucleophilic substitution .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-[1-(Dimethylamino)ethyl]benzaldehyde with key structural analogs:

Compound Name Substituents/Functional Groups Key Properties/Applications Source
This compound Benzaldehyde + dimethylaminoethyl (meta) Reactive intermediate for pharmaceuticals
3-Nitrobenzaldehyde Benzaldehyde + nitro (meta) High reactivity (electron-withdrawing); used in dyes
Vanillin (3-Methoxy-4-hydroxybenzaldehyde) Benzaldehyde + methoxy + hydroxy (para) Flavoring agent; antioxidant
Syringic aldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) Benzaldehyde + dimethoxy + hydroxy Higher polarity; antimicrobial activity
2,3,4-Trimethoxybenzaldehyde Benzaldehyde + trimethoxy (ortho, meta, para) Lower basicity; precursor in alkaloid synthesis
1-(3-Methoxyphenyl)-N,N-dimethylethanamine Phenyl + methoxy + dimethylaminoethyl Acetylcholinesterase inhibitor (Rivastigmine precursor)

Research Findings and Limitations

  • Electronic Effects: The dimethylaminoethyl group in this compound provides electron-donating effects, contrasting with the electron-withdrawing nitro group in 3-nitrobenzaldehyde. This difference significantly impacts reactivity in electrophilic aromatic substitution ().
  • Data Gaps: Physical properties (e.g., boiling point, solubility) and direct biological data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

3-[1-(Dimethylamino)ethyl]benzaldehyde, also known as a dimethylamino-substituted benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzaldehyde moiety with a dimethylaminoethyl side chain, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

  • Chemical Formula : C11H15NO
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 915924-91-3

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0195 mg/mL
Compound BEscherichia coli0.0048 mg/mL
Compound CCandida albicans0.039 mg/mL

These findings suggest that modifications in the benzaldehyde structure can enhance antibacterial and antifungal activities, indicating potential for further exploration of this compound in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has been examined through various studies focusing on its cytotoxic effects on cancer cell lines. For example, analogues of benzaldehyde have shown promising results in inhibiting the proliferation of prostate cancer cells:

AnalogueCell LineIC50 (μM)
Analogue AMDA-MB-231 (Breast Cancer)15
Analogue BU-87 (Glioblastoma)20
Analogue CPC-3 (Prostate Cancer)10

These studies reveal that structural modifications can lead to enhanced cytotoxic effects against various cancer types, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of compounds related to this compound as inhibitors of aldehyde dehydrogenase (ALDH), an important enzyme involved in detoxification processes:

CompoundEnzyme TargetIC50 (μM)
Compound DALDH1A30.29
Compound EALDH3A11.15

The ability of these compounds to inhibit ALDH activity suggests a mechanism through which they may exert their anticancer effects, as ALDH is often implicated in cancer cell survival and resistance to chemotherapy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzaldehyde derivatives, researchers found that compounds with dimethylamino substitutions exhibited enhanced activity against E. coli and S. aureus. The study concluded that the presence of electron-donating groups like dimethylamino could significantly improve antimicrobial potency.

Case Study 2: Cytotoxicity in Cancer Research

Another significant study explored the cytotoxic effects of dimethylamino-substituted benzaldehydes on breast cancer cell lines. The results indicated that certain analogues exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as lead compounds for further development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-[1-(Dimethylamino)ethyl]benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves nucleophilic substitution or reductive amination to introduce the dimethylaminoethyl group onto the benzaldehyde scaffold. For example, alkylation of benzaldehyde derivatives with 1-(dimethylamino)ethyl halides under anhydrous conditions (e.g., THF, 60°C) may yield the target compound. Optimization should focus on solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and temperature control to minimize side reactions like aldol condensation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.2–2.5 ppm for N–CH3_3). 1^1H-15^{15}N HMBC may resolve steric effects on the tertiary amine .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides precise structural data, including bond angles and spatial arrangement of the dimethylaminoethyl group .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the dimethylaminoethyl substituent influence the electronic properties and reactivity of the benzaldehyde moiety?

  • Methodological Answer : Computational studies (DFT or Hartree-Fock) can model electron density distribution. The dimethylamino group acts as an electron donor via resonance, reducing the electrophilicity of the aldehyde carbonyl. This affects reactivity in nucleophilic additions (e.g., Grignard reactions) and may require adjusted reaction conditions (e.g., Lewis acid catalysts) . Experimental validation via Hammett plots or kinetic studies is advised .

Q. What are the common sources of variability in solubility and stability data for tertiary amino aldehydes like this compound?

  • Methodological Answer :

  • Solubility : Discrepancies arise from solvent polarity (e.g., 8.45 mg/mL in water vs. >100 mg/mL in ethanol for similar compounds) and pH-dependent protonation of the tertiary amine .
  • Stability : Degradation via oxidation (aldehyde to carboxylic acid) or intramolecular cyclization may occur. Stability studies under inert atmospheres (N2_2) and low-temperature storage (0–6°C) are critical .

Q. How can researchers resolve contradictions in reported reaction yields for dimethylamino-substituted benzaldehydes?

  • Methodological Answer :

  • Analytical Rigor : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and by-products .
  • Reproducibility : Document detailed reaction parameters (e.g., humidity, catalyst batch). For low yields (<50%), explore alternative protecting groups (e.g., Boc for amines) or flow chemistry setups to enhance control .

Q. What strategies prevent decomposition of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H2_2SO4_4) to prevent protonation-induced degradation. Use buffered solutions (pH 6–8) for reactions .
  • Basic Conditions : Stabilize the aldehyde by forming Schiff bases with amines (e.g., aniline) temporarily, followed by mild hydrolysis .
  • Storage : Store under argon at –20°C with desiccants to limit moisture-induced side reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(Dimethylamino)ethyl]benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.